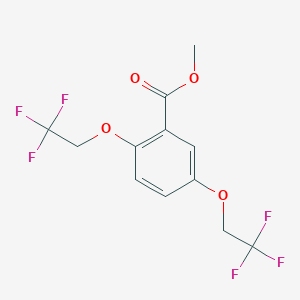

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMXTGWAYICZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS number

An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic ester of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, imparted by the two trifluoroethoxy groups, make it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key building block in the development of therapeutic agents. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and discuss its strategic importance in drug design, supported by authoritative references.

Introduction to a Key Fluorinated Building Block

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmacological properties. Fluorination can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

This compound, identified by the CAS Number 35480-31-0 , is a prime example of a fluorinated intermediate designed for this purpose.[1][2][][4] It belongs to the class of benzene compounds and esters.[4] The presence of two electron-withdrawing trifluoroethoxy groups on the benzene ring significantly influences its reactivity and the properties of its derivatives. Its principal application lies in serving as a precursor to more complex molecules, most notably in the synthesis of the antiarrhythmic drug Flecainide.[5][6] More recently, its utility has been explored in the creation of novel therapeutic candidates, such as potential anti-glioma agents, highlighting its continued relevance in contemporary medicinal chemistry.[7]

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35480-31-0 | [1][2][] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [1][2][8] |

| Molecular Weight | 332.20 g/mol | [1][] |

| IUPAC Name | This compound | [2] |

| Synonym(s) | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid methyl ester | [1] |

| Melting Point | 40-41°C | [8] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| LogP | 3.3554 | [1] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |

| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [2][] |

| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [1][2][] |

Spectroscopic and analytical data, including NMR, HPLC, and LC-MS, are available from various chemical suppliers to confirm identity and purity.[4]

Synthesis and Mechanistic Considerations

The primary route for preparing this compound is through the esterification of its corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This precursor acid is itself synthesized via a multi-step process, often starting from materials like 1,4-dibromobenzene or 2-bromo-5-chlorobenzoic acid.[5][6]

The direct esterification is a classic acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by proton transfer and the elimination of a water molecule, yields the methyl ester. The use of a strong acid catalyst like sulfuric acid is crucial to drive the equilibrium towards the product.

Caption: Synthesis workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The value of this compound lies in its function as a versatile intermediate. The methyl ester group is an excellent platform for further chemical modification, typically through aminolysis or hydrazinolysis, to introduce new functional groups and build molecular complexity.

Key Intermediate for Flecainide Synthesis

Historically, the most prominent application of this compound's parent acid is in the manufacture of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms. In the synthesis pathway, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is converted to an activated form (like an acid chloride) and then reacted with 2-(aminomethyl)piperidine to form the final amide bond in Flecainide.[5][6] While the acid is often used directly, the methyl ester serves as a stable, easily purified precursor that can be readily converted to the acid or used in transesterification or aminolysis reactions.

Scaffold for Novel Anticancer Agents

More recent research demonstrates the adaptability of this scaffold. A 2023 study detailed the synthesis of novel 1,3-thiazolidine-4-one derivatives designed as potential inhibitors of Aurora kinase A (AURKA) and VEGFR-2 for the treatment of glioblastoma.[7] In this work, the synthesis began with the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its methyl ester, which was then converted to the corresponding benzohydrazide. This hydrazide intermediate was the key building block for constructing the final thiazolidinone-based drug candidates.[7]

Caption: Role as a versatile building block for pharmaceutical synthesis.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and subsequent modification of the title compound.

Protocol 5.1: Synthesis via Fischer Esterification

Objective: To synthesize this compound from the corresponding carboxylic acid.

Materials:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed to obtain pure this compound.

Protocol 5.2: Application - Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Objective: To convert the methyl ester into a hydrazide intermediate for further elaboration.[7]

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture. The product hydrazide may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization to yield the desired benzohydrazide.

Safety, Handling, and Storage

Safety Precautions:

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Use in a well-ventilated area or under a fume hood.[10] Avoid contact with skin, eyes, and clothing.[11] Avoid breathing dust, fumes, or vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11]

Hazard Information:

-

The compound is classified as an irritant.[12] Risk phrases include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[8]

-

Safety phrases S26 and S37/39 recommend that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and to wear suitable gloves and eye/face protection.[8]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[1][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[9][13]

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that provides a gateway to complex, high-value pharmaceutical molecules. Its fluorinated structure offers inherent advantages for modulating drug properties, while its ester functionality allows for straightforward chemical diversification. From its established role in the synthesis of Flecainide to its recent application in developing novel anticancer agents, this compound continues to be a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the pursuit of new and improved therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 4. 35480-31-0|this compound|BLD Pharm [bldpharm.com]

- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 6. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 7. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]

- 9. file.ambeed.com [file.ambeed.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. This compound | 175204-89-4 [amp.chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug development. Its primary importance lies in its role as a key intermediate in the synthesis of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[1][2] The incorporation of the two trifluoroethoxy groups imparts unique electronic properties and influences the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on the technical details relevant to researchers in the field.

Chemical Properties and Data

This compound is a white to off-white solid at room temperature.[3] Its structure features a central benzene ring substituted with a methyl ester group and two 2,2,2-trifluoroethoxy groups at positions 2 and 5.

| Property | Value | Source |

| CAS Number | 35480-31-0 | [4] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [4] |

| Molecular Weight | 332.20 g/mol | [4] |

| Melting Point | 40-41 °C | [5] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [4] |

| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This precursor is itself synthesized from more readily available starting materials. The overall synthetic pathway is a critical component of the manufacturing process for Flecainide.

Diagram: Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound and its subsequent conversion to Flecainide.

Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

The precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, can be synthesized from 2,5-dihydroxybenzoic acid (gentisic acid). The key transformation is the etherification of the two phenolic hydroxyl groups with a trifluoroethyl source.

Materials:

-

2,5-dihydroxybenzoic acid

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (trifluoroethyl triflate) or 2,2,2-trifluoroethanol

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, dimethylformamide)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent, add the base and 2,2,2-trifluoroethanol.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

-

The crude product can be purified by recrystallization.

Note: The use of the highly reactive and expensive trifluoroethyl triflate can also be employed for this transformation.[1][2]

Experimental Protocol: Esterification to this compound

The final step to obtain the title compound is a standard esterification procedure. One effective method involves the use of thionyl chloride to form the acyl chloride in situ, which then reacts with methanol.

Materials:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

-

Thionyl chloride

-

Methanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Water

Procedure: [7]

-

A solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (20 g) and thionyl chloride (15.0 g) in methanol (100 ml) is prepared.[7]

-

The solution is stirred at 80°C for 2 hours.[7]

-

The solvents are then evaporated under vacuum to yield an oily residue.[7]

-

Toluene (100 ml) is added to the residue, and the resulting solution is washed with a saturated sodium bicarbonate solution (30 ml) followed by water (3 x 30 ml).[7]

-

The organic layer is concentrated under reduced pressure to give the product as a white solid (20.5 g, 98.0% yield).[7]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~7.3-7.5 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.

-

δ ~4.4 ppm (q, 4H, J ≈ 8 Hz): Methylene protons (-OCH₂CF₃). The quartet is due to coupling with the three fluorine atoms.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~166 ppm: Carbonyl carbon of the ester.

-

δ ~150-155 ppm: Aromatic carbons attached to the trifluoroethoxy groups (C2 and C5).

-

δ ~123 ppm (q, J ≈ 277 Hz): Trifluoromethyl carbons (-CF₃).

-

δ ~115-125 ppm: Remaining aromatic carbons.

-

δ ~66 ppm (q, J ≈ 35 Hz): Methylene carbons (-OCH₂CF₃).

-

δ ~52 ppm: Methyl ester carbon (-COOCH₃).

Predicted Infrared (IR) Spectrum

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).

-

~1730 cm⁻¹: Strong C=O stretching of the ester.

-

~1200-1300 cm⁻¹: Strong C-F stretching.

-

~1000-1100 cm⁻¹: Strong C-O stretching of the ether and ester groups.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): m/z = 332.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃): m/z = 301.

-

Loss of the methyl group (-CH₃): m/z = 317.

-

Cleavage of the trifluoroethoxy group.

-

Application in the Synthesis of Flecainide

The primary and most well-documented application of this compound is as a direct precursor to the antiarrhythmic drug Flecainide.[1] The methyl ester serves as an efficient acylating agent for the introduction of the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl moiety onto 2-(aminomethyl)piperidine.

Diagram: Conversion to Flecainide

Caption: Amidation of the title compound to produce Flecainide.

Experimental Protocol: Synthesis of Flecainide from this compound

Materials:

-

This compound

-

2-(aminomethyl)piperidine

-

Toluene

-

Water

Procedure: [7]

-

A mixture of this compound (1.5 g) and 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) is prepared.[7]

-

The mixture is stirred at reflux for 10 hours.[7]

-

After cooling to room temperature, water (10 ml) is added, and the two layers are separated.[7]

-

The aqueous layer is extracted with toluene (2 x 10 ml), and the combined organic layers are washed with water (3 x 10 ml).[7]

-

The organic layer is concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85% yield).[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with a crucial role in the pharmaceutical industry, particularly in the synthesis of Flecainide. Its synthesis, while involving multiple steps, is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The information provided in this guide serves as a valuable technical resource for those working with this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 5. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. 35480-31-0|this compound|BLD Pharm [bldpharm.com]

physical and chemical properties of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

An In-depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly fluorinated aromatic ester of significant interest to the pharmaceutical and chemical research communities. Its structural distinction lies in the presence of two trifluoroethoxy groups on the benzene ring, which impart unique physicochemical properties that are highly sought after in modern drug design. These properties include enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics that can profoundly influence a molecule's interaction with biological targets.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, outline logical synthetic pathways, detail its spectroscopic signature, and explore its critical role as a key intermediate in the synthesis of approved pharmaceuticals and as a scaffold for novel therapeutic agents. The insights herein are grounded in established chemical principles and supported by authoritative references to guide laboratory practice and strategic research decisions.

Part 1: Core Physicochemical and Structural Properties

The identity and behavior of a chemical compound are defined by its fundamental properties. For this compound, the interplay between the aromatic core, the methyl ester, and the heavily fluorinated ether side-chains dictates its characteristics.

Structural and Molecular Data

The molecule's structure is foundational to understanding its reactivity and function. The trifluoroethoxy groups are located at the 2 and 5 positions of the benzoate ring, creating a specific substitution pattern that influences its electronic and steric profile.

Caption: Chemical Structure of this compound.

Summary of Physicochemical Data

The following table consolidates key quantitative data for easy reference. These values are critical for planning reactions, purification, and formulation activities.

| Property | Value | Source(s) |

| CAS Number | 35480-31-0 | [1][2][][4] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [1][2][][5] |

| Molecular Weight | 332.20 g/mol | [1][][5] |

| Physical State | Solid | [6] |

| Melting Point | 40-41°C | [6] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| LogP (Octanol/Water) | 3.36 - 3.91 | [1][6] |

| Topological Polar Surface Area | 44.76 Ų | [1] |

| Refractive Index | 1.424 | [6] |

| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [2][5][6] |

| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [1][5] |

Expertise & Experience: The LogP value, a measure of lipophilicity, is significantly influenced by the six fluorine atoms. A value greater than 3 suggests high lipophilicity, which is a key parameter in drug design for cell membrane permeability. However, high lipophilicity can also lead to off-target effects and poor aqueous solubility, a classic trade-off that drug development professionals must manage. The TPSA of 44.76 Ų is relatively low, further supporting good membrane penetration potential.

Part 2: Spectroscopic Characterization and Analysis

Structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its signature can be accurately predicted based on its constituent functional groups.

| Technique | Expected Signature |

| ¹H NMR | ~3.9 ppm (s, 3H): Methyl ester (-OCH₃). ~4.4 ppm (q, 4H): Methylene protons (-OCH₂CF₃), split into a quartet by the three adjacent fluorine atoms. ~7.1-7.5 ppm (m, 3H): Aromatic protons, exhibiting a complex splitting pattern due to their positions on the substituted ring. |

| ¹³C NMR | ~52 ppm: Methyl ester carbon. ~67 ppm (q): Methylene carbons, showing coupling to fluorine. ~115-155 ppm: Aromatic carbons, including four signals for carbons attached to oxygen and two for carbons attached to hydrogen. ~123 ppm (q): Trifluoromethyl carbons, with a large C-F coupling constant. ~165 ppm: Ester carbonyl carbon. |

| IR (Infrared) | ~1725 cm⁻¹ (strong): C=O stretch of the aromatic ester. ~1280 cm⁻¹ (strong): C-O stretch of the ester and ethers. ~1100-1250 cm⁻¹ (very strong): C-F stretching bands. ~3000-3100 cm⁻¹ (weak): Aromatic C-H stretch. |

| Mass Spectrometry (EI) | m/z 332: Molecular ion [M]⁺. m/z 301: [M - OCH₃]⁺, loss of the methoxy group. m/z 233: [M - CH₂CF₃]⁺, cleavage of an ether side chain. |

Experimental Protocol: NMR Spectroscopy

This protocol describes a standard method for obtaining high-quality NMR data for structural verification.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm.[7]

Trustworthiness: The combination of ¹H NMR (for proton environment and multiplicity), ¹³C NMR (for the carbon backbone), and potentially ¹⁹F NMR (to confirm the trifluoroethoxy groups) provides a rigorous and self-validating dataset. The predicted shifts and coupling patterns must all be consistent with the proposed structure for positive identification.

Caption: Conceptual workflow for spectroscopic analysis.

Part 3: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for its availability, while its reactivity profile dictates its utility as a chemical intermediate.

Proposed Synthetic Pathway

The most logical synthesis involves the esterification of its corresponding carboxylic acid, which is a known intermediate in pharmaceutical manufacturing.[8][9]

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from its parent carboxylic acid.

Causality: This classic acid-catalyzed reaction is chosen for its reliability and use of common, inexpensive reagents (methanol and sulfuric acid). The reaction is driven to completion by using methanol as the solvent, ensuring a large excess is present to shift the equilibrium towards the product ester.

Methodology:

-

Reaction Setup: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

-

Heating: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Key Reactivity

-

Ester Hydrolysis: The most significant reaction is the hydrolysis of the methyl ester to regenerate the parent carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This is a critical step for its use as a precursor in the synthesis of the antiarrhythmic drug Flecainide.[8][10] This reaction is typically performed under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup.

-

Stability: The trifluoroethoxy ether linkages are generally stable under the conditions required for ester hydrolysis. The electron-withdrawing nature of the CF₃ groups enhances the stability of the C-O ether bond against cleavage.

Part 4: Applications in Drug Research and Development

The unique combination of a benzoate core and trifluoroethoxy substituents makes this molecule and its derivatives valuable platforms for drug discovery.

Registered Intermediate for Flecainide

The primary industrial application of this chemical family is in the synthesis of Flecainide. The parent acid, derived from the methyl ester, is a documented intermediate.[8][10] The acid is typically converted to an activated species (like an acid chloride) and then coupled with 2-(aminomethyl)piperidine to form the final active pharmaceutical ingredient (API).[8] Using a well-characterized intermediate like this is critical for ensuring the purity and consistency of the final drug product in a regulated manufacturing environment.

Scaffold for Novel Drug Candidates

The 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety is a privileged scaffold in modern medicinal chemistry. Fluorine substitution is a widely used strategy to enhance key drug properties:

-

Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of metabolic oxidation, increasing the drug's half-life.[11]

-

Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring and engage in specific interactions (e.g., hydrogen bonds, dipole interactions) with protein targets, potentially increasing potency.

-

Lipophilicity: As noted, fluorine substitution increases lipophilicity, which can improve absorption and distribution.

A recent study highlighted this potential by using 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (derived from the topic compound) to synthesize a library of 1,3-thiazolidin-4-one derivatives. These new molecules were identified as potent dual inhibitors of AURKA and VEGFR-2 kinases, showing promising anti-glioma activity in cancer cell lines.[9] This demonstrates the ongoing relevance of this scaffold in developing next-generation therapeutics.

Caption: Role of the compound in drug development pathways.

Part 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification

Based on available data, this compound is classified as an irritant.

| Hazard Information | Code / Statement | Source |

| Hazard Code | Xi (Irritant) | [6] |

| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [6] |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [6] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166.[12]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[12]

-

Skin/Body Protection: Wear a lab coat. Select impervious clothing based on the concentration and amount of the substance handled.[12]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

-

Fire Safety: Keep away from heat, sparks, and open flames. Hazardous decomposition products under fire conditions include carbon oxides.[12]

Storage

For optimal stability, the compound should be stored under the following conditions:

-

Temperature: 2-8°C.[1]

-

Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for pharmaceutical research and development. Its well-defined physicochemical properties, logical synthesis, and the proven utility of its core scaffold make it a valuable compound for both large-scale API manufacturing and exploratory medicinal chemistry. The strategic incorporation of trifluoroethoxy groups provides a clear example of how modern fluorine chemistry is leveraged to create molecules with enhanced, drug-like properties. For scientists in the field, a thorough understanding of this compound's profile is essential for unlocking its full potential in the creation of next-generation medicines.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 4. 35480-31-0|this compound|BLD Pharm [bldpharm.com]

- 5. GSRS [precision.fda.gov]

- 6. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 9. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lgcstandards.com [lgcstandards.com]

An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a fluorinated aromatic ester of significant interest in pharmaceutical synthesis. We will delve into its fundamental physicochemical properties, detailed synthetic pathways, analytical characterization, and its critical role as a precursor in drug development. The methodologies and insights presented herein are curated to support advanced research and process development applications.

Core Physicochemical Properties and Molecular Structure

This compound is a substituted aromatic compound characterized by a central benzene ring functionalized with a methyl ester and two trifluoroethoxy groups. These trifluoroethoxy moieties significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block.

The fundamental properties of this compound are summarized in the table below. The molecular weight is consistently reported as approximately 332.20 g/mol .[][2][3]

| Property | Value | Source(s) |

| Molecular Weight | 332.20 g/mol | [][2][3] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [][2][3][4] |

| CAS Number | 35480-31-0 | [][3][4][5] |

| Melting Point | 40-41°C | [5] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| InChI Key | YLMXTGWAYICZRY-UHFFFAOYSA-N | [][2][4] |

| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [] |

The unique arrangement of its functional groups is depicted in the molecular structure diagram below.

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

The synthesis of this compound is most effectively approached via a multi-step process culminating in the esterification of its corresponding carboxylic acid. This precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is a known intermediate in the synthesis of the antiarrhythmic drug Flecainide.[6][7]

The overall synthetic strategy is outlined below.

Caption: Overall synthetic workflow from commercial starting materials.

Protocol: Fischer Esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

This protocol describes the final conversion step. The preceding synthesis of the carboxylic acid intermediate from 1,4-dibromobenzene involves established organometallic and aromatic substitution reactions, which are detailed in patent literature.[6]

Materials:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq)

-

Anhydrous Methanol (20-50 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating increases the reaction rate. Using a large excess of methanol pushes the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

-

-

Quenching and Extraction: After cooling to room temperature, remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate and water.

-

Neutralization: Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Analytical Characterization

A self-validating workflow requires rigorous analytical confirmation of the final product's identity and purity. The expected data from key analytical techniques are summarized below.

| Technique | Expected Results |

| ¹H NMR | ~3.9 ppm (singlet, 3H): O-CH₃ protons. ~4.4 ppm (quartet, 4H): Two equivalent O-CH₂-CF₃ protons. ~7.0-7.4 ppm (multiplets, 3H): Aromatic protons. |

| ¹⁹F NMR | ~-74 ppm (triplet): Six fluorine atoms of the two CF₃ groups, coupled to the adjacent CH₂ groups. |

| ¹³C NMR | Signals corresponding to the methyl carbon, methylene carbons, aromatic carbons (substituted and unsubstituted), and the carbonyl carbon. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 332.05: Corresponding to the exact mass of C₁₂H₁₀F₆O₄.[5] Key Fragments: Loss of OCH₃ (m/z 301), loss of COOCH₃ (m/z 273). |

| HPLC | A single major peak (purity >95%) on a suitable reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water. |

Application in Drug Development: A Flecainide Precursor

The primary industrial application of this compound is as a late-stage intermediate in the synthesis of Flecainide, a class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms.

The conversion process involves the amidation of the methyl ester with 2-(aminomethyl)piperidine. The ester functional group is an excellent leaving group for this nucleophilic acyl substitution reaction.

Caption: Final conversion step to the active pharmaceutical ingredient, Flecainide.

The use of this specific intermediate is advantageous because the trifluoroethoxy groups enhance the pharmacokinetic profile of the final drug, contributing to its efficacy and metabolic stability. The methyl ester provides a reliable and high-yielding handle for the crucial amidation step that forms the final drug molecule.

Safety and Handling

-

Hazard Classification: this compound is classified as an irritant.[5]

-

Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system, and skin.[5]

-

Safety Precautions: S26, S37/39 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[5]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

- 2. GSRS [precision.fda.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 5. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]

- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 7. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—are of profound interest to medicinal chemists.[1] This guide focuses on Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate , a molecule that exemplifies the strategic use of fluorination. Its structure, featuring two trifluoroethoxy groups on a benzoate core, makes it a valuable intermediate, particularly in the synthesis of Class Ic antiarrhythmic agents like Flecainide.[2][3] This document will provide a comprehensive overview of its chemical identity, synthesis, physicochemical properties, analytical characterization, and its applications in pharmaceutical research.

Compound Identification and Chemical Structure

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 35480-31-0 |

| Molecular Formula | C₁₂H₁₀F₆O₄[4] |

| Molecular Weight | 332.20 g/mol [4] |

| SMILES | COC(=O)C1=C(OCC(F)(F)F)C=CC(OCC(F)(F)F)=C1[4] |

| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N[4] |

The structure of this compound is characterized by a central benzene ring substituted with a methyl ester group and two trifluoroethoxy groups at the 2 and 5 positions. The trifluoroethoxy groups are significant for their strong electron-withdrawing nature and their ability to enhance metabolic stability by blocking potential sites of oxidation.

Synthesis and Mechanism

The synthesis of this compound can be logically approached as a two-stage process. The first stage involves the introduction of the two 2,2,2-trifluoroethoxy side chains onto a hydroquinone derivative, followed by the esterification of the resulting benzoic acid.

Stage 1: Synthesis of the Precursor Acid via Williamson Ether Synthesis

The core of this synthetic strategy is the formation of the ether linkages, for which the Williamson ether synthesis is a classic and reliable method. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, we would start with a dihydroxybenzoic acid derivative and react it with a trifluoroethyl halide. A more common route found in patent literature for the synthesis of the parent acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, starts from 2,5-dihydroxybenzoic acid (gentisic acid).

Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Materials:

-

2,5-Dihydroxybenzoic acid

-

2,2,2-Trifluoroethyl tosylate (or a suitable trifluoroethyl halide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Slowly add 2,2,2-trifluoroethyl tosylate (2.2 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups, forming the nucleophilic phenoxide ions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

-

Trifluoroethylating Agent: 2,2,2-Trifluoroethyl tosylate is an effective electrophile, with the tosylate group being an excellent leaving group, which facilitates the Sₙ2 reaction.

-

Workup: The acidic workup is necessary to protonate the carboxylate, making the final product soluble in the organic extraction solvent.

Stage 2: Fischer Esterification to Yield the Final Product

With the precursor acid in hand, the final step is the formation of the methyl ester. The Fischer esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in a large excess of anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices:

-

Excess Methanol: The Fischer esterification is an equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Neutralization: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester during workup and storage.

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Analytical Data

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

| Property | Predicted/Reported Value | Source |

| Melting Point | 40-41 °C | --INVALID-LINK-- |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.4 ± 0.1 g/cm³ | --INVALID-LINK-- |

| LogP | 3.91 | --INVALID-LINK-- |

Predicted Analytical Data

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.3-7.5 ppm (m, 3H): These signals would correspond to the three protons on the aromatic ring. The substitution pattern will lead to a complex splitting pattern.

-

δ ~4.4-4.6 ppm (q, 4H, J ≈ 8 Hz): This quartet is characteristic of the -OCH₂CF₃ protons, split by the three adjacent fluorine atoms.

-

δ ~3.9 ppm (s, 3H): This singlet corresponds to the methyl ester protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~150-155 ppm (2C): Aromatic carbons attached to the trifluoroethoxy groups.

-

δ ~123 ppm (q, J ≈ 277 Hz, 2C): Carbons of the CF₃ groups, showing a characteristic quartet due to coupling with fluorine.

-

δ ~115-125 ppm (4C): Remaining aromatic carbons.

-

δ ~67 ppm (q, J ≈ 35 Hz, 2C): Methylene carbons of the trifluoroethoxy groups, appearing as a quartet due to coupling with the fluorine atoms.

-

δ ~52 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy (ATR):

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1730 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

~1250-1300 cm⁻¹ (very strong): C-F stretching vibrations.

-

~1100-1200 cm⁻¹ (strong): C-O stretching of the ether and ester linkages.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 332.

-

Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 301. Loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 273. Fragments corresponding to the cleavage of the trifluoroethoxy groups would also be expected.

Caption: A logical workflow for the analytical validation of the synthesized compound.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of Flecainide.[2] Flecainide is a potent antiarrhythmic drug used to treat a variety of cardiac arrhythmias.

In the synthesis of Flecainide, this compound is reacted with 2-(aminomethyl)piperidine in a transamidation reaction to form the final active pharmaceutical ingredient.[2]

Beyond this specific application, the structural motifs within this compound are of significant interest in medicinal chemistry. The trifluoroethoxy group is a bioisostere of other functional groups and can enhance a molecule's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1] Furthermore, the lipophilicity imparted by these groups can improve membrane permeability and oral bioavailability.[1] Aromatic compounds, in general, provide a rigid scaffold for presenting pharmacophoric elements to biological targets.[5][6]

Therefore, this compound serves as a valuable building block for the synthesis of novel, highly fluorinated compounds for screening in various drug discovery programs, including but not limited to oncology, neuroscience, and infectious diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed molecule that holds significant value for the pharmaceutical industry. Its synthesis, while multi-stepped, relies on well-understood and robust chemical transformations. Its primary role as a key intermediate in the production of Flecainide underscores its importance. Furthermore, the presence of the trifluoroethoxy groups makes it an attractive building block for the development of new chemical entities with potentially enhanced pharmacological properties. This guide has provided a comprehensive technical overview to aid researchers and scientists in understanding and utilizing this important fluorinated aromatic compound.

References

The Solubility Profile of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a compound of interest in contemporary drug discovery and development. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the compound's distinct physicochemical properties, followed by a detailed, field-proven experimental protocol for determining its solubility in a range of organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively work with this fluorinated aromatic ester.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a paramount consideration. Poor solubility can impede formulation, lead to low bioavailability, and ultimately cause the failure of an otherwise promising compound. This compound, with its unique structural motifs, presents a specific solubility profile that warrants careful examination. The presence of two trifluoroethoxy groups significantly influences its lipophilicity and interactions with solvent molecules, making a thorough understanding of its solubility essential for its progression in the drug development pipeline.[1] This guide will delve into the theoretical underpinnings of its expected solubility and provide a practical framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is crucial for predicting its behavior in various solvents. The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀F₆O₄ | ChemScene |

| Molecular Weight | 332.20 g/mol | ChemScene |

| Melting Point | 40-41 °C | Finetech Chem |

| Calculated LogP | 3.3554 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

The calculated LogP value of 3.3554 indicates a significant degree of lipophilicity, suggesting a preference for non-polar or moderately polar organic solvents over aqueous media. The presence of four hydrogen bond acceptors (the oxygen atoms in the ester and ether linkages) and a lack of hydrogen bond donors are critical factors that will govern its interactions with protic and aprotic solvents.

Predictive Analysis of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. The molecular structure of this compound, featuring a central benzene ring, a methyl ester group, and two trifluoroethoxy side chains, allows for a nuanced prediction of its solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The significant lipophilicity imparted by the aromatic ring and the fluorinated alkyl chains suggests that the compound will exhibit good solubility in non-polar solvents. Van der Waals forces will be the predominant intermolecular interactions driving the dissolution process.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): This class of solvents is expected to be effective at dissolving the compound. The polarity of these solvents can interact with the dipole moments of the ester and ether functionalities. The absence of hydrogen bond donating capability in the solute means it cannot form hydrogen bonds with itself, making it more amenable to solvation by aprotic solvents that can act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): While some solubility is expected due to the presence of hydrogen bond acceptors on the molecule, it is likely to be lower than in polar aprotic solvents. The strong hydrogen bonding network of the protic solvents would need to be disrupted to accommodate the solute, which may be energetically less favorable compared to the interactions with polar aprotic solvents. Esters, in general, are more soluble in organic solvents than in water.

-

Aqueous Solubility: Based on its high LogP value and the large hydrophobic surface area, the solubility of this compound in water is predicted to be very low.

This predictive analysis provides a rational basis for selecting an appropriate solvent for various applications, from chemical reactions to formulation development.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution with the respective solvent in volumetric flasks.

-

Analyze the diluted samples using a validated HPLC method. A calibration curve prepared from standard solutions of known concentrations of this compound should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating checks to ensure the trustworthiness of the results. The use of an excess of the solid compound ensures that the measured concentration represents the true equilibrium solubility. The inclusion of a preliminary time-to-equilibrium study validates the chosen agitation time. Finally, the use of a validated analytical method like HPLC with a proper calibration curve ensures the accuracy of the concentration measurement.

Visualization of the Solvent Selection Workflow

The logical process of selecting a suitable solvent for this compound can be visualized as a workflow. This diagram outlines the decision-making process based on the compound's properties and the desired application.

Caption: A workflow diagram illustrating the process of selecting an optimal solvent.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Properties

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester.[1] The trifluoroethoxy group is increasingly used in medicinal chemistry as a hydrolytically stable alternative to other leaving groups.[2] Understanding its physical characteristics is the first step in a robust safety assessment.

| Property | Value | Source(s) |

| CAS Number | 35480-31-0 | [1][3] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | [3][4] |

| Molecular Weight | 332.20 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 40-41°C | [3] |

| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 132.2 ± 22.8 °C | [3] |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Section 2: Inferred Hazard Identification and Classification

While a specific GHS classification is not available, data from suppliers and structurally related fluorinated benzoic acids allow for a presumptive hazard assessment. The compound is assigned the hazard code "Xi" and risk phrases "R36/37/38," indicating it is irritating to the eyes, respiratory system, and skin.[3][5]

| Hazard Class | Category | GHS Hazard Statement (Inferred) | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (!) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (!) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (!) |

Due to the lack of comprehensive toxicological data, it is prudent to handle this compound as a substance of unknown toxicity.[6] The primary routes of exposure are inhalation, skin contact, and eye contact.

Section 3: Safe Handling and Exposure Control

A proactive approach to exposure control is essential. This involves a multi-layered strategy encompassing engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8] The laboratory must be equipped with an accessible emergency eyewash station and safety shower.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following workflow should be followed to ensure adequate protection.

Caption: PPE Selection Workflow based on the physical form of the compound.

Hygiene and Handling Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][10]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

-

Store containers tightly closed in a cool, dry, and well-ventilated area designated for chemical storage.[12][8]

Section 4: Emergency Procedures

Pre-planning is critical for a safe and effective response to emergencies such as exposures or spills.[9]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing.[13] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation develops or persists, seek medical attention.[8]

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[5][8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person.[5] Call for immediate medical assistance.[7]

Spill Response Protocol

The response to a spill depends on its size and the immediate hazards.

Caption: Decision flowchart for managing a chemical spill.

For any spill, prevent the material from entering drains or waterways.[14] After cleanup, ensure all contaminated materials, including PPE, are disposed of as hazardous waste according to institutional and regulatory guidelines.[8][9]

Section 5: Fire-Fighting and Stability

-

Fire-Fighting Measures: While not classified as flammable, the compound is combustible and can burn at high temperatures.[5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][14]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[10][15]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

-

-

Stability and Reactivity: The compound is stable under recommended storage conditions.[10] Avoid strong oxidizing agents, strong bases, and strong acids, which are common incompatibilities for ester functional groups. Keep away from heat and sources of ignition.[10][11]

Section 6: Toxicological and Ecological Information

-

Toxicological Profile: No specific toxicological studies (e.g., LD₅₀, carcinogenicity) on this compound are available in the searched literature. The primary known hazards are irritation to the skin, eyes, and respiratory system based on data for analogous compounds.[3][5] Given the presence of multiple fluorine atoms, the potential for formation of hazardous decomposition products like hydrogen fluoride under certain conditions (e.g., fire) must be respected.[5] The toxicological properties of many complex aromatic hydrocarbons are not fully characterized.[16]

-

Ecological Profile: No specific ecotoxicity data is available. To prevent environmental contamination, do not allow the chemical to enter drains, soil, or waterways.[11][14] All disposal must be handled in accordance with local, state, and federal regulations for halogenated organic waste.

References

- 1. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]

- 2. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]

- 4. GSRS [precision.fda.gov]

- 5. 2,5-Bis-(2,2,2-Trifluoroethoxy) Benzoic Acid Manufacturers, with SDS [mubychem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. echemi.com [echemi.com]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. echemi.com [echemi.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester of significant interest in the pharmaceutical industry. Its structure, characterized by a benzoate core substituted with two trifluoroethoxy groups, imparts unique physicochemical properties that are highly advantageous in drug design and synthesis. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role as a key intermediate in the production of the antiarrhythmic drug Flecainide. Recent research also points towards its utility in the development of novel therapeutic agents, underscoring its continued relevance in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug development. The trifluoroethoxy substituents significantly influence its electronic and steric characteristics.

| Property | Value | Source |

| CAS Number | 35480-31-0 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₂H₁₀F₆O₄ | --INVALID-LINK--[] |

| Molecular Weight | 332.20 g/mol | --INVALID-LINK--[2] |

| Melting Point | 40-41 °C | --INVALID-LINK--[4] |

| Boiling Point | 302.1±42.0 °C at 760 mmHg | --INVALID-LINK--[4] |

| Density | 1.4±0.1 g/cm³ | --INVALID-LINK--[4] |

| LogP | 3.3554 | --INVALID-LINK--[2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the formation of the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by its esterification. Several routes to the benzoic acid precursor have been reported in the literature, often starting from substituted toluenes or benzenes. The following section details a representative and scalable synthetic workflow.

Part 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

This pivotal intermediate can be synthesized from 2,5-dihalotoluene through a two-step process involving a Williamson ether synthesis followed by oxidation of the methyl group.

Step 1: Williamson Ether Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide[5][6][7][8]. In this case, the dihalotoluene is reacted with an excess of 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst to facilitate the nucleophilic aromatic substitution[6].

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add 2,5-dibromotoluene, a suitable aprotic solvent (e.g., N,N-dimethylformamide), and a copper (II) sulfate catalyst.

-

Alkoxide Formation: In a separate flask, prepare the sodium trifluoroethoxide by cautiously adding sodium metal to an excess of 2,2,2-trifluoroethanol.

-

Reaction: Add the freshly prepared sodium trifluoroethoxide solution to the reaction flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and hydrochloric acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-bis(2,2,2-trifluoroethoxy)toluene. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Oxidation to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

The methyl group of the synthesized toluene derivative is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate or sodium permanganate are typically employed for this transformation[6].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 2,5-bis(2,2,2-trifluoroethoxy)toluene and a suitable solvent such as pyridine or a mixture of t-butanol and water.

-

Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate in water portion-wise to control the exothermic reaction.

-

Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the benzoic acid derivative.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Part 2: Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst[1][9][10][11][12].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in an excess of anhydrous methanol.

-